Cas no 36775-31-2 (Benzeneacetic acid, a-amino-, (aR)-,(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1))
![Benzeneacetic acid, a-amino-, (aR)-,(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1) structure](https://it.kuujia.com/scimg/cas/36775-31-2x500.png)
36775-31-2 structure
Nome del prodotto:Benzeneacetic acid, a-amino-, (aR)-,(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1)
Benzeneacetic acid, a-amino-, (aR)-,(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, a-amino-, (aR)-,(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1)
- (2R)-2-amino-2-phenylacetic acid,[(1R,4S)-7,7-dimethyl-3-oxo-4-bicyclo[2.2.1]heptanyl]methanesulfonic acid
- (2R)-amino(phenyl)ethanoic acid - [(1S,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid (1:1)
- (R)-(Phenylacetyl)ammonium (1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate
- Benzeneacetic acid, alpha-amino-, (alphaR)-, (1S,4R)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonate
- Benzeneacetic acid, alpha-amino-, (alphaR)-, (1S,4R)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonate (1:1)
- EINECS 253-201-2
- 36775-31-2
-
- Inchi: InChI=1S/C10H16O4S.C8H9NO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;9-7(8(10)11)6-4-2-1-3-5-6/h7H,3-6H2,1-2H3,(H,12,13,14);1-5,7H,9H2,(H,10,11)/t7-,10-;7-/m11/s1
- Chiave InChI: BSVPYMWMLYBQFS-QHZLGHJSSA-N
- Sorrisi: OC([C@@H](C1C=CC=CC=1)N)=O.OS(C[C@@]12C(=O)C[C@@H](CC1)C2(C)C)(=O)=O
Proprietà calcolate
- Massa esatta: 383.140258
- Massa monoisotopica: 383.140258
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 545
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 143
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
Benzeneacetic acid, a-amino-, (aR)-,(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1) Letteratura correlata
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
36775-31-2 (Benzeneacetic acid, a-amino-, (aR)-,(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1)) Prodotti correlati
- 898400-58-3(2-methyl-2-(propan-2-yl)aminopropanoic acid)
- 2703558-24-9(Benzoic acid, 2-ethoxy-3,5-bis(trifluoromethyl)-)
- 908833-98-7(Ethyl 3-bromo-6-methylpyrazine-2-carboxylate)
- 1261853-30-8(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetonitrile)
- 2171735-59-2(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidoacetic acid)
- 77858-21-0(Velaresol)
- 1936086-55-3(4-1-(oxan-4-yl)ethylpiperidine)
- 691380-77-5(1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-4-3-(trifluoromethyl)phenylpiperazine)
- 270260-33-8(4-(Pyridin-2-yloxy)benzonitrile)
- 1353944-75-8(1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
